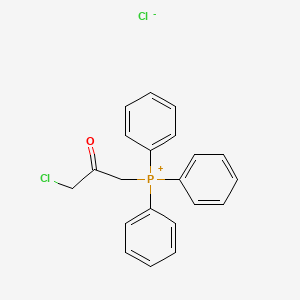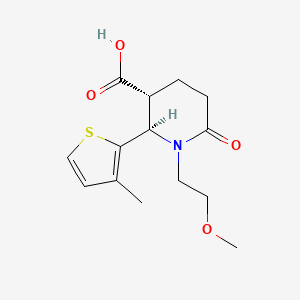
4-(4-アミノフェニル)モルホリン-2-オン;二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Aminophenyl)morpholin-2-one;dihydrochloride is a chemical compound with the molecular formula C10H12N2O2.2HCl. It is a derivative of morpholine, featuring an aminophenyl group attached to the morpholin-2-one ring. This compound is often used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
4-(4-Aminophenyl)morpholin-2-one;dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)morpholin-2-one;dihydrochloride typically involves the reaction of 4-nitrophenylmorpholin-2-one with a reducing agent to convert the nitro group to an amino group. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Aminophenyl)morpholin-2-one;dihydrochloride may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
4-(4-Aminophenyl)morpholin-2-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted morpholin-2-one compounds.
作用機序
The mechanism of action of 4-(4-Aminophenyl)morpholin-2-one;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group allows the compound to bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
4-(4-Nitrophenyl)morpholin-2-one: A precursor in the synthesis of 4-(4-Aminophenyl)morpholin-2-one;dihydrochloride.
4-(4-Hydroxyphenyl)morpholin-2-one: A derivative with a hydroxyl group instead of an amino group.
4-(4-Methylphenyl)morpholin-2-one: A derivative with a methyl group instead of an amino group.
Uniqueness
4-(4-Aminophenyl)morpholin-2-one;dihydrochloride is unique due to its aminophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry, biology, and medicine.
特性
IUPAC Name |
4-(4-aminophenyl)morpholin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c11-8-1-3-9(4-2-8)12-5-6-14-10(13)7-12;;/h1-4H,5-7,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEONWQZPJGHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CN1C2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2355702.png)




![13-bromo-12-fluoro-N5-methyl-9-oxa-3,6-diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2,4,11,13-pentaene-4,5-dicarboxamide](/img/structure/B2355710.png)
![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate](/img/structure/B2355711.png)
![[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2355713.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2355716.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2355717.png)



